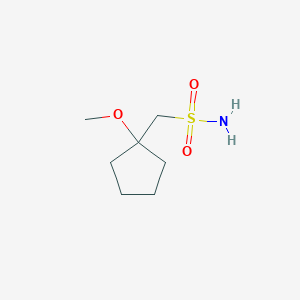

(1-Methoxycyclopentyl)methanesulfonamide

Description

(1-Methoxycyclopentyl)methanesulfonamide is a methanesulfonamide derivative characterized by a cyclopentyl ring substituted with a methoxy group at the 1-position and a methanesulfonamide (-SO₂NH₂) functional group attached via a methylene (-CH₂-) linker.

Properties

Molecular Formula |

C7H15NO3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

(1-methoxycyclopentyl)methanesulfonamide |

InChI |

InChI=1S/C7H15NO3S/c1-11-7(4-2-3-5-7)6-12(8,9)10/h2-6H2,1H3,(H2,8,9,10) |

InChI Key |

YQWHEDQPOJJJQC-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCC1)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclopentyl)methanesulfonamide typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with ammonia or an amine to yield the final sulfonamide product.

Industrial Production Methods

While specific industrial production methods for (1-Methoxycyclopentyl)methanesulfonamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclopentyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopentylmethanesulfonic acid or cyclopentylmethanesulfonaldehyde.

Reduction: Formation of cyclopentylmethanesulfonamide.

Substitution: Formation of various substituted cyclopentylmethanesulfonamides depending on the nucleophile used.

Scientific Research Applications

(1-Methoxycyclopentyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methoxycyclopentyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Methanesulfonamide Derivatives

Structural and Physicochemical Properties

The table below highlights key differences between (1-Methoxycyclopentyl)methanesulfonamide and selected analogs:

*Calculated based on formula C₇H₁₃NO₃S. †Estimated based on sulfonamide analogs (e.g., zonisamide). ‡Approximate range from quinoline derivatives in .

Key Observations:

- pKa and Reactivity : The sulfonamide group’s acidity varies significantly with substituents. While N-methyl methanesulfonamide has a high pKa (32–35) due to electron-donating -N(CH₃)₂ groups , (1-Methoxycyclopentyl)methanesulfonamide likely has a lower pKa (~10–12), akin to zonisamide, enabling deprotonation and hydrogen bonding in biological systems .

- Solubility: Bulky substituents like the methoxycyclopentyl group may enhance solubility compared to planar linkers (e.g., phenyl in quinoline derivatives) by reducing crystallinity. notes that replacing phenyl with pyrrolidine in quinoline analogs improved solubility without sacrificing activity .

Antiviral Activity (Quinoline Derivatives):

Methanesulfonamide-linked quinolines exhibit antiviral activity by forming edge-to-face interactions with Phe193 and hydrogen bonds with Asp318/Asn291/Ser288 residues . The target compound’s methoxy group may mimic these interactions, though its lack of a planar aromatic system (unlike quinoline) could limit activity against viral targets.

Ion Channel Modulation (Zonisamide Analogs):

Zonisamide’s isoxazole ring is critical for Kv 4.2 binding. Replacing it with indazole retained activity, but pyrazole or aliphatic linkers failed . The methoxycyclopentyl group in the target compound may similarly position the sulfonamide for channel interactions, though this requires experimental validation.

Biological Activity

(1-Methoxycyclopentyl)methanesulfonamide is a chemical compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Overview

- Molecular Formula : C7H15NO3S

- Molecular Weight : 193.27 g/mol

- IUPAC Name : (1-methoxycyclopentyl)methanesulfonamide

- Canonical SMILES :

COC1(CCCC1)CS(=O)(=O)N

The compound features a cyclopentyl ring substituted with both a methoxy group and a methanesulfonamide group, which contributes to its unique properties and potential biological interactions.

Synthesis

The synthesis of (1-Methoxycyclopentyl)methanesulfonamide typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base like triethylamine. The process can be summarized as follows:

- Formation of Sulfonate Ester : Cyclopentylmethanol reacts with methanesulfonyl chloride.

- Amine Treatment : The resulting sulfonate ester is treated with ammonia or an amine to yield the final product.

The biological activity of (1-Methoxycyclopentyl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.

- Potential Therapeutic Properties : Investigations into its use in treating infections and other diseases are ongoing.

Biological Activity

The following table summarizes key findings regarding the biological activity of (1-Methoxycyclopentyl)methanesulfonamide:

| Biological Activity | Effect | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Inhibition of fungal pathogens | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of (1-Methoxycyclopentyl)methanesulfonamide against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Mechanism Exploration

Research focusing on the mechanism of action revealed that (1-Methoxycyclopentyl)methanesulfonamide acts by binding to active sites on target enzymes, thereby preventing substrate interaction. This was demonstrated through enzyme assays where the compound effectively reduced enzymatic activity in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.